1-[(2R)-4-{6-[(benzylcarbamoyl)amino]-1H-indol-1-yl}-1-hydroxybutan-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
FR236913 is a small organic molecule with the chemical formula C24H26N6O3 . . This compound has been studied for its potential therapeutic applications, particularly in the treatment of chronic lymphocytic leukemia and other hematologic malignancies.
Preparation Methods
The synthesis of FR236913 involves multiple steps, starting with the preparation of the indole moiety and subsequent functionalization to introduce the benzylcarbamoyl and imidazole groups. The synthetic route typically includes:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Functionalization: The indole is then functionalized with a benzylcarbamoyl group and an imidazole ring. This step involves the use of reagents such as benzylamine and imidazole-4-carboxylic acid.
Final Assembly: The final compound is assembled by coupling the functionalized indole with a suitable linker, such as a hydroxybutyl group.
Chemical Reactions Analysis
FR236913 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazole ring.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of n-alkylindoles and their derivatives.
Biology: The compound is used in biological studies to understand its interactions with cellular targets.
Medicine: FR236913 is being investigated as a therapeutic agent for chronic lymphocytic leukemia and other hematologic malignancies.
Mechanism of Action
FR236913 exerts its effects by inhibiting Bruton’s tyrosine kinase , which is a crucial enzyme in the B-cell receptor signaling pathway. By inhibiting this enzyme, the compound disrupts abnormal B-cell signaling, which is essential for the progression of chronic lymphocytic leukemia and other hematologic malignancies. The molecular targets and pathways involved include the B-cell receptor signaling pathway and downstream signaling molecules.
Comparison with Similar Compounds
FR236913 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[(2R)-4-[6-(benzylcarbamoylamino)indol-1-yl]-1-hydroxybutan-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C24H26N6O3/c25-23(32)21-14-30(16-27-21)20(15-31)9-11-29-10-8-18-6-7-19(12-22(18)29)28-24(33)26-13-17-4-2-1-3-5-17/h1-8,10,12,14,16,20,31H,9,11,13,15H2,(H2,25,32)(H2,26,28,33)/t20-/m1/s1 |
InChI Key |
KCCUBLLGAMGDJL-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3CC[C@H](CO)N4C=C(N=C4)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3CCC(CO)N4C=C(N=C4)C(=O)N |
Origin of Product |
United States |
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